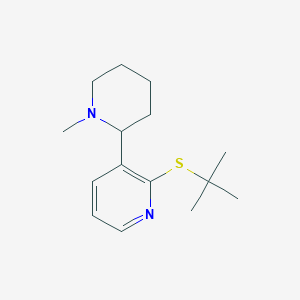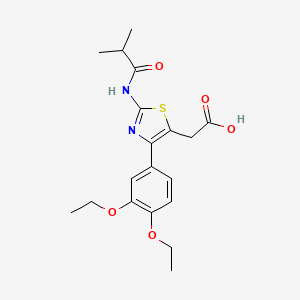
2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a tert-butylthio group and a methylpiperidinyl group attached to the pyridine ring, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the tert-Butylthio Group: This can be achieved by reacting the pyridine derivative with tert-butylthiol in the presence of a suitable catalyst.
Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
化学反応の分析
Types of Reactions
2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methylpiperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in biological studies.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of 2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
類似化合物との比較
Similar Compounds
2-(tert-Butylthio)pyridine: Lacks the methylpiperidinyl group.
3-(1-Methylpiperidin-2-yl)pyridine: Lacks the tert-butylthio group.
2-(tert-Butylthio)-3-pyridinol: Contains a hydroxyl group instead of the methylpiperidinyl group.
Uniqueness
2-(tert-Butylthio)-3-(1-methylpiperidin-2-yl)pyridine is unique due to the presence of both the tert-butylthio and methylpiperidinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C15H24N2S |
|---|---|
分子量 |
264.4 g/mol |
IUPAC名 |
2-tert-butylsulfanyl-3-(1-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C15H24N2S/c1-15(2,3)18-14-12(8-7-10-16-14)13-9-5-6-11-17(13)4/h7-8,10,13H,5-6,9,11H2,1-4H3 |
InChIキー |
JJZPAGYJRFRBHR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SC1=C(C=CC=N1)C2CCCCN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Ethyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11799311.png)

![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)

![2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine](/img/structure/B11799329.png)
